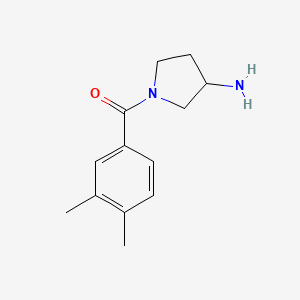

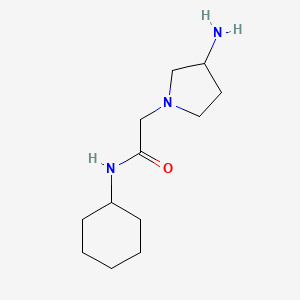

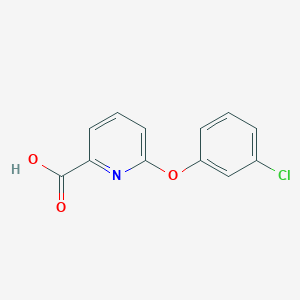

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine

Overview

Description

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine (1-DMBP) is an organic compound that has been widely studied due to its potential applications in the medical and scientific fields. 1-DMBP is a derivative of pyrrolidin-3-amine, an amine that is commonly used as a starting material in the synthesis of a variety of drugs and other compounds. 1-DMBP is a white solid that is soluble in water and has a melting point of approximately 125°C. It has been studied for its potential use in the synthesis of various compounds, as well as its potential biological effects.

Scientific Research Applications

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This compound is an intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis involves a Michael addition and a stereoselective alkylation (Fleck et al., 2003).

Pyrrole and Pyrrole Derivatives

Pyrroles are foundational in biological molecules like heme and chlorophyll. Pyrrole derivatives, including pyrrolidines, have various applications, such as in solvents and intermediates with relatively low toxicity (Anderson & Liu, 2000).

Synthesis of Highly Functionalized Pyrazolo[3,4-b]pyridines

This process involves a domino reaction with l-proline, forming multiple C–C and C–N bonds in a one-pot operation, leading to the creation of a six-membered ring (Gunasekaran, Prasanna, & Perumal, 2014).

Development of Improved Nickel Pincer Complex

A switch from a dimethyl amino group to a pyrrolidino group in a nickel(II) pincer complex significantly enhanced its catalytic efficiency for cross-coupling of nonactivated secondary alkyl halides (Garcia et al., 2016).

Chemical Analysis and Characterization

Analysis of Non-polar Heterocyclic Aromatic Amines

A novel sample preparation procedure using microwave-assisted extraction and dispersive liquid-ionic liquid microextraction for analyzing heterocyclic aromatic amines in cooked beefburgers was developed (Agudelo Mesa, Padró, & Reta, 2013).

Investigations Based on Non-Covalent Interactions

1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas were synthesized and characterized, exploring intramolecular non-covalent interactions and providing insights into the structural characteristics of these compounds (Zhang et al., 2018).

properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-3-4-11(7-10(9)2)13(16)15-6-5-12(14)8-15/h3-4,7,12H,5-6,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLJORVYAVMWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)

![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)

![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)

![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)

![[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468100.png)

![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468101.png)